3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone compound. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivative.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-2-one
- 3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-5-one
Uniqueness
3-(2-Methoxyphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32826-78-1 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O2S/c1-20-14-10-6-5-9-13(14)18-15(19)11-21-16(18)17-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
KBMFZNVCKNWTSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CSC2=NC3=CC=CC=C3 |
Origin of Product |
United States |
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